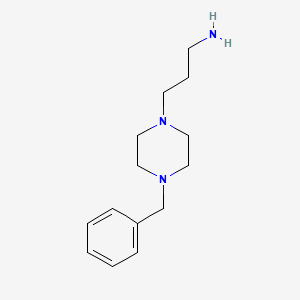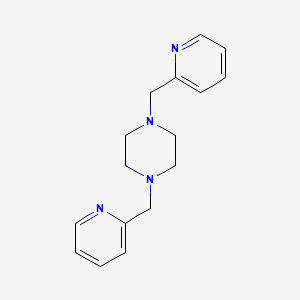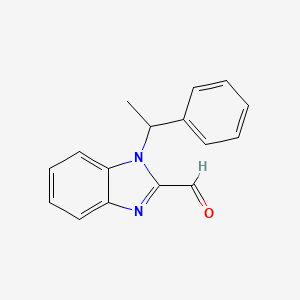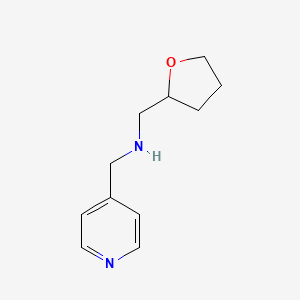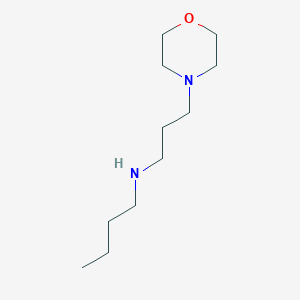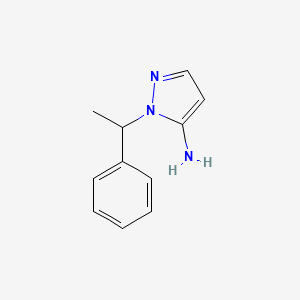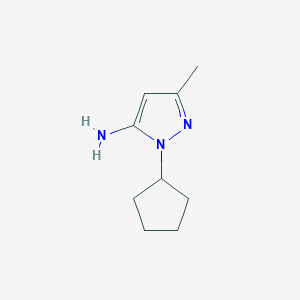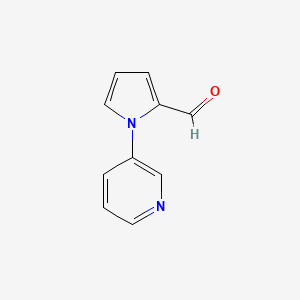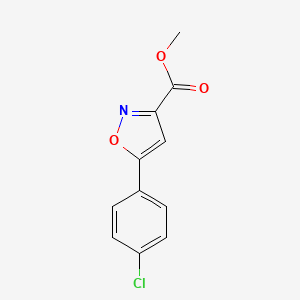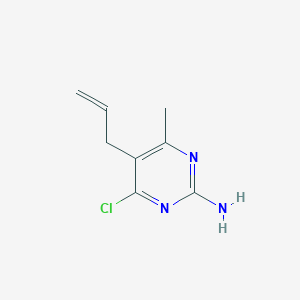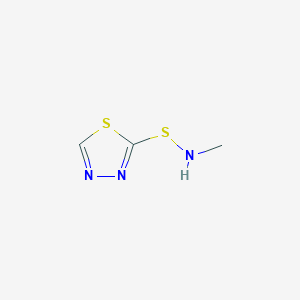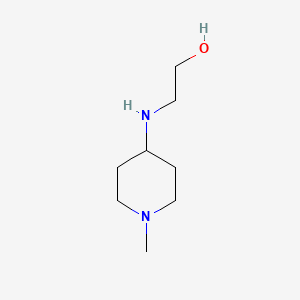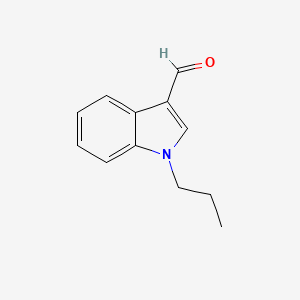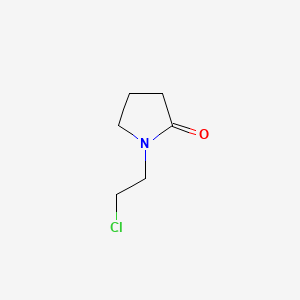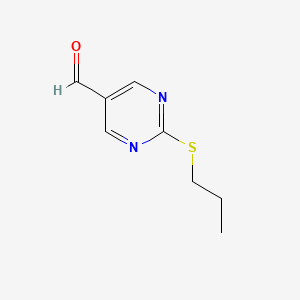
2-Propylsulfanyl-pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their overall shape and electronic distribution. For example, the molecular structure of a triazolopyrimidine derivative is reported, showing different supramolecular architectures in its solvated forms . These structural variations can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions. Cyclocondensation reactions are common, as seen with the chemoselective reaction of α-acylacetamidine with a methylsulfanyl-dichloropyrimidine derivative . Tandem reactions involving acetalisation and cycloisomerization have also been developed for phenylethynylpyrimidine derivatives . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of sulfur-containing substituents can impart specific properties, such as bacteriostatic effects, as seen with bis(butylsulfanyl) dihydro-pyran derivatives . The solubility and crystalline structure of these compounds can also vary depending on their interactions with solvents and other molecules, as evidenced by the different crystal environments of a triazolopyrimidine derivative .
Applications De Recherche Scientifique
-
Synthesis of Fused Pyrimidines
- Field : Organic Chemistry
- Application : 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is used as a precursor in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
- Method : The methods of synthesis involve hetero-annulation reactions, which include o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
- Results : The result is the construction of fused pyrimidines, which are important pharmacophores for the development of new drugs .
-
Asymmetric Autocatalysis
- Field : Organic Chemistry
- Application : 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is used in enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde .
- Method : The method involves the use of chiral organic crystals of tetraphenylethylene as mediators .
- Results : The result is the production of almost enantiomerically pure (S)- and ®-5-pyrimidyl alkanols .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-propylsulfanylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMOKHQOYWCCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390281 |
Source


|
| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
CAS RN |
876890-33-4 |
Source


|
| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

